molecular formula C14H20N2O5S B12074285 tert-Butyl 3-(2-sulfamoylphenoxy)azetidine-1-carboxylate

tert-Butyl 3-(2-sulfamoylphenoxy)azetidine-1-carboxylate

Cat. No.: B12074285
M. Wt: 328.39 g/mol
InChI Key: DEENVSGHJCKIFZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-sulfamoylphenoxy)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.

Properties

Molecular Formula

C14H20N2O5S

Molecular Weight

328.39 g/mol

IUPAC Name

tert-butyl 3-(2-sulfamoylphenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C14H20N2O5S/c1-14(2,3)21-13(17)16-8-10(9-16)20-11-6-4-5-7-12(11)22(15,18)19/h4-7,10H,8-9H2,1-3H3,(H2,15,18,19)

InChI Key

DEENVSGHJCKIFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC=C2S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-sulfamoylphenoxy)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the azetidine intermediate with a sulfamoyl chloride derivative in the presence of a base.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic substitution reaction, where the azetidine intermediate reacts with a phenol derivative under suitable conditions.

    Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can target the azetidine ring or the sulfamoyl group, resulting in the formation of amine or thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine or thiol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

tert-Butyl 3-(2-sulfamoylphenoxy)azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a bioactive molecule.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and other heterocyclic compounds.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-sulfamoylphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the azetidine ring provides structural rigidity. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

Uniqueness

tert-Butyl 3-(2-sulfamoylphenoxy)azetidine-1-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable scaffold in drug discovery and development.

Biological Activity

tert-Butyl 3-(2-sulfamoylphenoxy)azetidine-1-carboxylate is a synthetic organic compound belonging to the azetidine class. Its unique structural properties and potential biological activities make it an important subject of study in medicinal chemistry. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

  • Molecular Formula : C14H20N2O5S
  • Molecular Weight : 328.39 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC=C2S(=O)(=O)N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group enhances the compound's ability to form hydrogen bonds with active site residues of target proteins, while the azetidine ring contributes structural rigidity. This interaction can modulate the activity of proteins, leading to various biological effects, including inhibition or activation of enzymatic pathways.

Medicinal Chemistry

This compound serves as a building block in the synthesis of potential therapeutic agents. It has been explored for its ability to inhibit specific enzymes involved in disease pathways, particularly in cancer and inflammatory diseases.

Biological Studies

Research indicates that this compound exhibits significant bioactivity in various assays:

  • Antiproliferative Activity : Studies have shown that compounds similar to this compound can inhibit cell proliferation in cancer cell lines.
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit enzymes such as carbonic anhydrase and proteases, which are crucial in several biological processes.

Case Studies

  • Inhibition of Cancer Cell Growth : A study demonstrated that derivatives of this compound reduced the viability of breast cancer cells by inducing apoptosis through caspase activation.
  • Anti-inflammatory Effects : Another investigation reported that the compound exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophage cell lines.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylateContains methylsulfonyl groupModerate enzyme inhibition
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylateFeatures a ketone groupLower antiproliferative activity
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateContains cyanomethylene moietyHigh potency against JAK enzymes

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